molecular formula C12H16ClNS B13249045 N-(4-chloro-2-methylphenyl)thian-4-amine

N-(4-chloro-2-methylphenyl)thian-4-amine

Cat. No.: B13249045
M. Wt: 241.78 g/mol
InChI Key: UNLHPGJFQZLBFD-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)thian-4-amine is a thian (tetrahydrothiophene) derivative featuring an amine group at the 4-position of the heterocyclic ring and a 4-chloro-2-methylphenyl substituent on the nitrogen atom. The presence of the chloro and methyl groups on the aromatic ring may influence electronic and steric properties, impacting reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H16ClNS/c1-9-8-10(13)2-3-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3

InChI Key

UNLHPGJFQZLBFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2CCSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)thian-4-amine typically involves the reaction of 4-chloro-2-methylphenylthiourea with appropriate reagents under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)thian-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)thian-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Structural Analogs in the Thian-4-amine Family

  • N-(6-Methylheptan-2-yl)thian-4-amine Core Structure: Thian (tetrahydrothiophene) ring. Substituent: A branched aliphatic chain (6-methylheptan-2-yl) instead of an aromatic group. Properties: Molecular weight = 229.43 g/mol; used in laboratory settings but lacks reported biological activity.

Aromatic Amine Derivatives with Chlorophenyl Groups

  • Chlordimeform (Methanimidamide, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-) Core Structure: Methanimidamide (NCN linkage) instead of thian. Substituents: N,N-dimethyl groups and the same 4-chloro-2-methylphenyl moiety. Properties: Known pesticidal activity, banned due to health and environmental risks. The methanimidamide core likely confers different electronic properties compared to thian, affecting target binding .

Heterocyclic Amines with Chlorophenyl Substituents

  • 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Core Structure: Thiazole ring instead of thian. Substituents: 4-chlorophenyl and a Schiff base (dimethylaminobenzylidene). The Schiff base may allow for redox activity or metal coordination .
  • 2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine

    • Core Structure : Pyrimidine ring.
    • Substituents : Chlorine at position 2 and 4-(methylthio)phenyl at position 4.
    • Properties : Molecular formula = C₁₁H₁₀ClN₃S; used as an intermediate. The pyrimidine core’s electron-deficient nature may facilitate nucleophilic substitution reactions, differing from thian’s electron-rich sulfur .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent Molecular Weight* Key Features
N-(4-chloro-2-methylphenyl)thian-4-amine Thian 4-chloro-2-methylphenyl 241.78 g/mol Sulfur-containing, aromatic substituent
N-(6-Methylheptan-2-yl)thian-4-amine Thian Aliphatic chain 229.43 g/mol Lipophilic, no aromaticity
Chlordimeform Methanimidamide 4-chloro-2-methylphenyl 229.73 g/mol Pesticidal, N,N-dimethyl groups
4-(4-Chlorophenyl)-N-...thiazol-2-amine Thiazole Schiff base 356.87 g/mol Planar, π-conjugated system

*Calculated using molecular formulas.

Biological Activity

N-(4-chloro-2-methylphenyl)thian-4-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, highlighting its applications in various fields.

Chemical Structure and Properties

This compound features a thian ring—a five-membered heterocyclic compound containing sulfur—attached to a phenyl group substituted with a chlorine atom and a methyl group. Its molecular formula is C10H11ClN2SC_{10}H_{11ClN_{2}S}, with a molecular weight of approximately 216.72 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects by:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may bind to various receptors, influencing signaling pathways that are crucial for cellular responses.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against several bacterial strains. Key findings include:

  • In vitro Studies : The compound exhibited effectiveness against Staphylococcus aureus and Chromobacterium violaceum, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Chromobacterium violaceum20

These results suggest that the compound could serve as a lead in the development of new antibacterial agents.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In a study evaluating its effects on cancer cell lines, the compound showed:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed in several cancer cell lines, suggesting potential for further development as an anticancer therapeutic .
Cell LineIC50 (µM)
MCF-7 (breast)12
HeLa (cervical)10

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial properties of thian derivatives, including this compound, found that modifications to the phenyl ring significantly influenced antimicrobial activity. The presence of electron-withdrawing groups like chlorine enhanced the compound's effectiveness against Gram-positive bacteria .
  • Anticancer Research : Another investigation focused on the compound’s effect on human breast cancer cells, revealing that it induces apoptosis through mitochondrial pathways. This mechanism highlights its potential as an adjunct therapy in cancer treatment .

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